

# Introduction: Strategic Importance in Chemical Synthesis

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## Compound of Interest

Compound Name: 3-Acetyl-1-(phenylsulfonyl)pyrrole

Cat. No.: B185436

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**3-Acetyl-1-(phenylsulfonyl)pyrrole** (CAS No. 81453-98-7) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.<sup>[1]</sup> Its structure, featuring a pyrrole core, an acetyl group, and a phenylsulfonyl moiety, offers a unique combination of reactivity and stability.<sup>[2]</sup> The phenylsulfonyl group serves as a powerful N-protecting and directing group, which is instrumental in overcoming the inherent challenges of regioselective functionalization of the pyrrole ring.<sup>[3][4]</sup> This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.<sup>[5]</sup>

## Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in synthesis. **3-Acetyl-1-(phenylsulfonyl)pyrrole** is typically a beige or off-white solid at room temperature.<sup>[5]</sup>

## Physical and Chemical Properties

The key identifying properties of this compound are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	81453-98-7	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>3</sub> S	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Molecular Weight	249.29 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone	<a href="#">[6]</a>
Melting Point	96-99 °C	
Appearance	Solid; Beige crystalline powder	<a href="#">[5]</a>
InChI Key	HTMLKRFQINMFRA-UHFFFAOYSA-N	

## Spectroscopic Signature for Structural Verification

Spectroscopic data is crucial for confirming the identity and purity of **3-Acetyl-1-(phenylsulfonyl)pyrrole** post-synthesis or prior to its use. The data presented here are compiled from public databases.[\[6\]](#)

Spectroscopy	Key Data Points
<sup>1</sup> H NMR	Data available, typically run on a 300 MHz instrument. The spectrum will show characteristic signals for the pyrrole ring protons, the phenyl group protons, and a singlet for the acetyl methyl group.
<sup>13</sup> C NMR	Data available. Key signals include the carbonyl carbon of the acetyl group (~190-200 ppm), carbons of the phenylsulfonyl group, and the distinct carbons of the pyrrole ring.
Mass Spec (GC-MS)	Molecular ion peak ( $M^+$ ) expected at $m/z = 249$ . The fragmentation pattern will show characteristic losses, with a prominent peak at $m/z = 77$ corresponding to the phenyl group. <sup>[6]</sup>
Infrared (FTIR)	The spectrum will be dominated by a strong absorption band for the C=O stretch of the acetyl ketone and strong bands for the S=O stretches of the sulfonyl group.

## Synthesis and Regioselectivity: A Tale of Two Catalysts

The synthesis of 3-acylpyrroles has historically been a challenge due to the propensity of the pyrrole ring to undergo electrophilic substitution primarily at the 2-position.<sup>[9]</sup> The introduction of the N-phenylsulfonyl group is the key strategic decision that circumvents this issue, enabling highly regioselective acylation at the 3-position.<sup>[3]</sup>

## The Causality of 3-Position Acylation

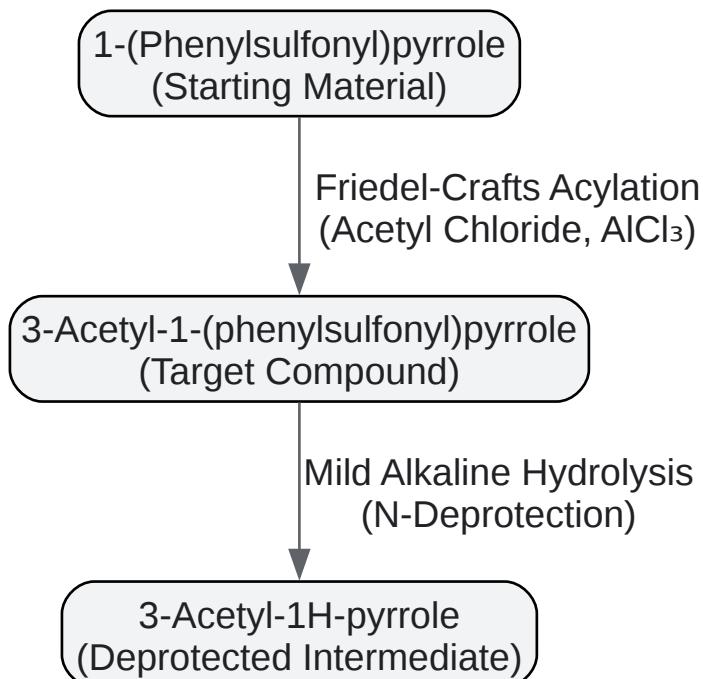
The primary method for synthesizing **3-Acetyl-1-(phenylsulfonyl)pyrrole** is the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.<sup>[3][10]</sup> The choice of Lewis acid catalyst is paramount and dictates the regiochemical outcome.

- With Aluminum Chloride ( $\text{AlCl}_3$ ): This strong Lewis acid coordinates to both the sulfonyl group and the acylating agent. This complexation creates significant steric hindrance at the 2- and 5-positions (the  $\alpha$ -carbons) of the pyrrole ring. Consequently, the electrophilic acylium ion is directed to the less hindered 3-position (a  $\beta$ -carbon), yielding the desired 3-acetyl derivative as the major product.[3][10]
- With Boron Trifluoride Etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ): In contrast, using a weaker Lewis acid like  $\text{BF}_3 \cdot \text{OEt}_2$  results in predominant acylation at the 2-position.[3][10]

This catalyst-dependent selectivity provides a powerful tool for chemists to precisely control the functionalization of the pyrrole scaffold.

## Experimental Workflow: Synthesis and Deprotection

The following diagram illustrates the strategic workflow for using 1-(phenylsulfonyl)pyrrole to generate 3-acetyl-1H-pyrrole, a valuable unprotected intermediate.



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